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Compound of Interest

Compound Name: 2-Amino-6-methoxynicotinic acid

Cat. No.: B1527747

An In-Depth Technical Guide to the Physical Properties of 2-Amino-6-methoxynicotinic Acid

This guide provides a comprehensive technical overview of the physical properties of 2-Amino-
6-methoxynicotinic acid (CAS: 1196156-84-9), a valuable heterocyclic building block. As
direct, experimentally verified data for this specific compound is not always consolidated in
literature, this document emphasizes the robust, field-proven methodologies required to
determine these properties. The focus here is not just on the "what," but the "how" and "why,"
ensuring that researchers in drug discovery and chemical synthesis can confidently
characterize this molecule for their applications.

Core Molecular Identity and Computational Profile

Before any experimental work, understanding the fundamental identity and theoretical
characteristics of a compound is paramount. This data provides a baseline for what to expect
during experimental analysis.

Table 1: Fundamental Identifiers for 2-Amino-6-methoxynicotinic acid

Identifier Value Source(s)
CAS Number 1196156-84-9 [1][2]
Molecular Formula C7HsN203 [2]
Molecular Weight 168.15 g/mol [2]

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1527747?utm_src=pdf-interest
https://www.benchchem.com/product/b1527747?utm_src=pdf-body
https://www.benchchem.com/product/b1527747?utm_src=pdf-body
https://www.benchchem.com/product/b1527747?utm_src=pdf-body
https://www.benchchem.com/product/b1527747?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB22594211.htm
https://www.chemscene.com/product/1196156-84-9.html
https://www.chemscene.com/product/1196156-84-9.html
https://www.chemscene.com/product/1196156-84-9.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

| Synonyms | 3-Pyridinecarboxylic acid, 2-amino-6-methoxy- |[2] |

Computational models provide a powerful predictive lens into a molecule's behavior,

particularly its polarity and potential for intermolecular interactions, which are critical for

solubility and biological activity.

Table 2: Computationally Derived Properties

Property

TPSA (Topological
Polar Surface Area)

Predicted Value

85.44 Az

Significance in
Application

Predicts membrane
permeability and
drug transport
characteristics.

Source

[2]

LogP (Octanol-Water

Partition Coefficient)

0.3706

Indicates the
molecule's
hydrophilicity/lipophilic
ity, crucial for solubility
and pharmacokinetic

profiling.

[2]

Hydrogen Bond

Donors

The amino and
carboxylic acid groups
can donate protons,
influencing solubility

and receptor binding.

[2]

Hydrogen Bond

Acceptors

The nitrogen and
oxygen atoms can
accept protons,
contributing to
intermolecular

interactions.

[2]

| Rotatable Bonds | 2 | Relates to the conformational flexibility of the molecule, which can

impact its interaction with biological targets. |[2] |
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Experimental Characterization Workflow

A rigorous and logical workflow is essential for the complete physical characterization of a
research chemical. This ensures that data is reliable and that structural identity is confirmed
before proceeding to more complex applications.
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Figure 1: Standard Workflow for Physicochemical Characterization
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Caption: Standard Workflow for Physicochemical Characterization.
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Core Physical Properties: Protocols and

Interpretation
Melting Point

The melting point is a critical indicator of a compound's purity. A sharp, defined melting range
suggests a high degree of purity, whereas a broad or depressed range often indicates the
presence of impurities.

Protocol for Melting Point Determination:

o Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small
amount into a capillary tube to a height of 2-3 mm.

o Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
e Measurement:

o Heat the sample rapidly to about 15-20 °C below the expected melting point (if unknown, a
preliminary rapid run can establish an approximate range).

o Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

o Record the temperature at which the first drop of liquid appears (T1) and the temperature
at which the entire sample becomes a clear liquid (T2).

e Reporting: Report the melting point as a range (T1 - T2). For a pure compound, this range
should be narrow (< 2 °C).

Solubility Profile

Understanding a compound's solubility in various solvents is fundamental for its use in
synthesis, purification, and biological assays. The structure of 2-Amino-6-methoxynicotinic
acid, with both acidic and basic functional groups, suggests amphoteric behavior and likely
solubility in both acidic and basic aqueous solutions, as well as polar organic solvents.

Protocol for Qualitative and Quantitative Solubility Testing:
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e Solvent Selection: Choose a representative panel of solvents, such as water, phosphate-
buffered saline (PBS, pH 7.4), 0.1 M HCI, 0.1 M NaOH, DMSO, methanol, and
dichloromethane.

e Qualitative Assessment:
o To 1 mL of each solvent in a vial, add approximately 1-2 mg of the compound.
o Vortex for 1-2 minutes at room temperature.

o Visually inspect for dissolution. Classify as "soluble,” "partially soluble," or "insoluble."

e Quantitative Measurement (e.g., for DMSO):

o Prepare a saturated solution by adding an excess of the compound to a known volume of
solvent (e.g., 1 mL of DMSO).[3]

o Equilibrate the solution by stirring or shaking at a controlled temperature (e.g., 25 °C) for
several hours to ensure equilibrium is reached.

o Centrifuge the solution to pellet the undissolved solid.

o Carefully take a known aliquot of the supernatant, dilute it with an appropriate solvent, and
measure the concentration using a calibrated analytical method like HPLC-UV.

o Calculate the solubility in mg/mL or mM.

Acid-Base Characterization (pKa)

The pKa values dictate the ionization state of a molecule at a given pH. For this compound, the
carboxylic acid group (pKai ~2-4) and the amino group (pKaz of the conjugate acid ~4-6,
typical for aminopyridines) are the key players. These values are critical for predicting solubility,
membrane transport, and interaction with biological targets.
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Figure 2: Predicted lonization States of 2-Amino-6-methoxynicotinic acid

Cationic Form

(Low pH, e.g., pH < 2) img_A img_B img_C

+H* /- H*
(pKa1)

Zwitterionic/Neutral Form
(Intermediate pH, e.g., pH 4-5)

+H* /- H*
(pKaz)

\

Anionic Form
(High pH, e.g., pH>7)

Click to download full resolution via product page
Caption: Predicted lonization States of 2-Amino-6-methoxynicotinic acid.
Protocol for pKa Determination via Potentiometric Titration:

e Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent
(e.g., water or a water/methanol mixture) to a known concentration (e.g., 0.01 M).

o Titration:

o Place the solution in a jacketed beaker at a constant temperature (25 °C) and monitor the
pH with a calibrated electrode.

o Titrate the solution with a standardized solution of HCI to protonate all species fully.

o Then, titrate dropwise with a standardized solution of NaOH while recording the pH after
each addition.

o Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to
the pH at the half-equivalence points on the titration curve.
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Spectroscopic and Spectrometric Analysis

Spectroscopic data provides the definitive confirmation of a molecule's chemical structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in a molecule based on the absorption of
infrared radiation, which excites molecular vibrations.

Predicted FT-IR Absorption Bands:

e ~3450-3300 cm~1: N-H stretching vibrations from the primary amine (often two distinct
peaks).[4]

e ~3300-2500 cm~1: A very broad O-H stretching band from the carboxylic acid, due to
hydrogen bonding.

e ~1710-1680 cm~1: C=0 stretching from the carboxylic acid carbonyl group.[5]

e ~1620-1580 cm~*: N-H bending (scissoring) and C=C/C=N stretching from the pyridine ring.
e ~1300-1200 cm~1: C-O stretching from the carboxylic acid and the methoxy ether group.
Protocol for FT-IR Analysis (ATR Method):

e Background Scan: Ensure the ATR crystal is clean and perform a background scan to
subtract atmospheric contributions.

o Sample Application: Place a small amount of the powdered sample directly onto the ATR
crystal.

o Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically
by co-adding 16-32 scans to improve the signal-to-noise ratio.

e Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic
absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the most powerful tool for elucidating the precise atomic connectivity and chemical
environment of hydrogen (*H) and carbon (*3C) atoms in a molecule.

Predicted *H NMR Signals (in DMSO-ds):
e ~12.0-13.0 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH).

e ~7.0-8.0 ppm: Two doublets in the aromatic region, corresponding to the two protons on the

pyridine ring.
e ~6.0-7.0 ppm: A broad singlet for the two protons of the primary amine (-NHz).

e ~3.8-4.0 ppm: A sharp singlet integrating to three protons, characteristic of the methoxy
group (-OCHs).

Protocol for NMR Sample Preparation and Acquisition:

o Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent
(e.g., DMSO-ds) in an NMR tube.

o Data Acquisition:
o Insert the sample into the NMR spectrometer.

o Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high

homogeneity.

o Acquire the *H spectrum, followed by the 13C and any desired 2D spectra (e.g., COSY,
HSQC).

o Data Processing: Process the raw data (Fourier transform, phase correction, baseline
correction) and integrate the signals to determine proton ratios.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, providing the molecular
weight of the compound and, through fragmentation, clues about its structure.
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Expected Mass Spectrometry Results:

Technique: Electrospray lonization (ESI) is ideal for this polar molecule.

Positive lon Mode [M+H]*: The expected m/z would be 169.16 (calculated for C7HoN203").

Negative lon Mode [M-H]~: The expected m/z would be 167.15 (calculated for C7H7N203").

High-Resolution MS (HRMS): This technique can confirm the elemental composition by
providing a highly accurate mass measurement.

Protocol for LC-MS Analysis:

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

e Method Setup: Develop a liquid chromatography (LC) method to separate the compound
from any impurities. The mobile phase is typically a gradient of water and acetonitrile with a
small amount of formic acid or ammonium acetate.

e MS Acquisition: Infuse the eluent from the LC into the ESI source of the mass spectrometer.
Acquire data in both positive and negative ion modes.

e Analysis: Identify the molecular ion peak and compare its m/z to the theoretical value to
confirm the molecular weight.

Conclusion

The thorough characterization of 2-Amino-6-methoxynicotinic acid using the methodologies
described in this guide is essential for its effective application in research and development. By
systematically determining its melting point, solubility, pKa, and spectroscopic signatures,
scientists can ensure the quality, purity, and structural integrity of their material. This
foundational knowledge underpins the success of subsequent synthetic transformations and
biological evaluations, leading to more reliable and reproducible scientific outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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